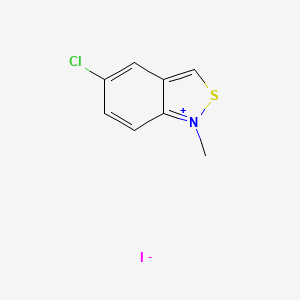
5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 1st position of the benzothiazole ring, with an iodide ion as a counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide typically involves the reaction of 5-chloro-2-mercaptobenzothiazole with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone or acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5th position can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of 5-substituted benzothiazoles.
Oxidation: Formation of benzothiazole sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiazoles.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research in drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-methylbenzothiazole
- 1-Methyl-2,1-benzothiazol-1-ium iodide
- 5-Chloro-1-methylimidazole
Uniqueness
5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methyl group on the benzothiazole ring, along with the iodide counterion, makes it particularly useful in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
50609-27-3 |
|---|---|
Molekularformel |
C8H7ClINS |
Molekulargewicht |
311.57 g/mol |
IUPAC-Name |
5-chloro-1-methyl-2,1-benzothiazol-1-ium;iodide |
InChI |
InChI=1S/C8H7ClNS.HI/c1-10-8-3-2-7(9)4-6(8)5-11-10;/h2-5H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FRXFHHOBYLFWKG-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C2C=CC(=CC2=CS1)Cl.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



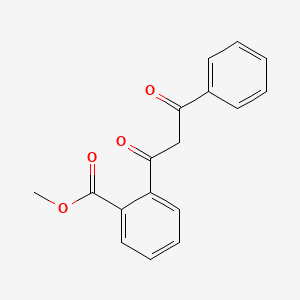
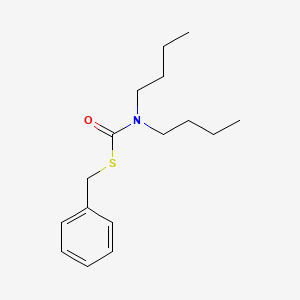
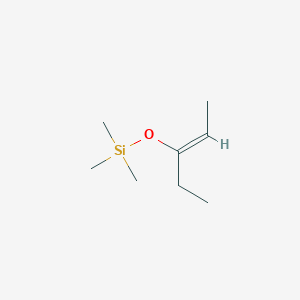
![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
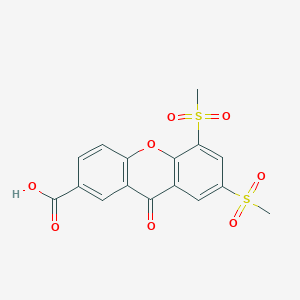
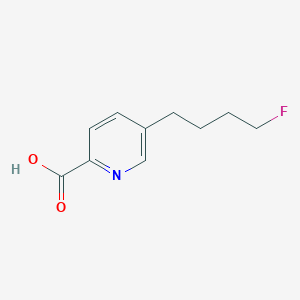
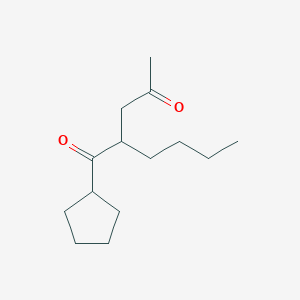
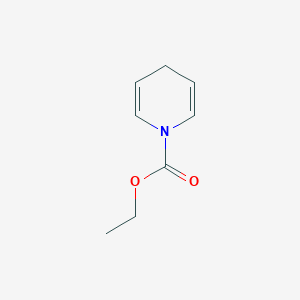

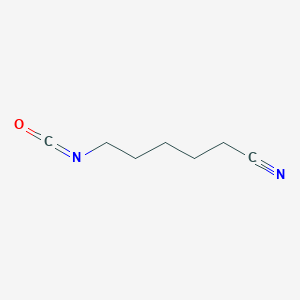
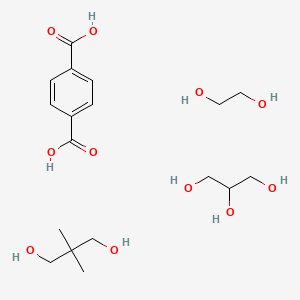
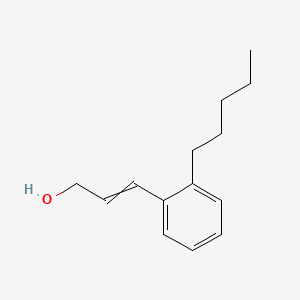
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
